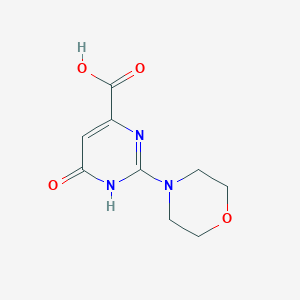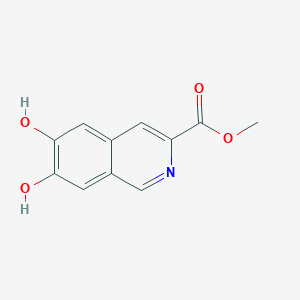
Methyl 6,7-dihydroxyisoquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6,7-dihidroxiisoquinolina-3-carboxilato de metilo es un compuesto químico perteneciente a la familia de las isoquinolinas. Las isoquinolinas son compuestos orgánicos aromáticos heterocíclicos que están estructuralmente relacionados con la quinolina. Este compuesto particular se caracteriza por la presencia de dos grupos hidroxilo en las posiciones 6ª y 7ª y un grupo éster carboxilato en la posición 3ª del anillo isoquinolínico.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis del 6,7-dihidroxiisoquinolina-3-carboxilato de metilo generalmente implica los siguientes pasos:
Material de partida: La síntesis a menudo comienza con derivados de isoquinolina disponibles comercialmente.
Hidroxilación: La introducción de grupos hidroxilo en las posiciones 6ª y 7ª se puede lograr mediante reacciones de hidroxilación selectivas.
Carboxilación: El grupo éster carboxilato se introduce en la posición 3ª utilizando reacciones de carboxilación, que a menudo implican la esterificación con metanol.
Métodos de producción industrial: Los métodos de producción industrial de este compuesto pueden implicar versiones optimizadas de las rutas sintéticas anteriores, con un enfoque en maximizar el rendimiento y la pureza. Esto puede incluir el uso de catalizadores, condiciones de reacción controladas y técnicas de purificación como la recristalización y la cromatografía.
Tipos de reacciones:
Oxidación: Los grupos hidroxilo en las posiciones 6ª y 7ª pueden sufrir oxidación para formar quinonas.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Sustitución: Las reacciones de sustitución electrofílica y nucleofílica pueden ocurrir en varias posiciones del anillo isoquinolínico.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los nucleófilos como las aminas y los tioles se emplean comúnmente.
Principales productos:
Oxidación: Derivados de quinona.
Reducción: Derivados de dihidroisoquinolina.
Sustitución: Diversos derivados de isoquinolina sustituidos dependiendo de los reactivos utilizados.
Aplicaciones Científicas De Investigación
El 6,7-dihidroxiisoquinolina-3-carboxilato de metilo tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la unión a receptores.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades antiinflamatorias y anticancerígenas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como precursor en la síntesis de productos farmacéuticos.
Mecanismo De Acción
El mecanismo de acción del 6,7-dihidroxiisoquinolina-3-carboxilato de metilo implica su interacción con objetivos moleculares específicos. Los grupos hidroxilo y el grupo éster carboxilato desempeñan un papel crucial en su unión a enzimas y receptores. Estas interacciones pueden modular diversas vías bioquímicas, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir ciertas enzimas uniéndose a sus sitios activos o interactuar con receptores para modular las vías de transducción de señales.
Compuestos similares:
Salsolinol: 6,7-dihidroxi-1-metil-1,2,3,4-tetrahidroisoquinolina, conocida por sus propiedades neuroactivas.
Norlaudanosolina: 1-[(3,4-dihidroxifenil)metil]-1,2,3,4-tetrahidroisoquinolina-6,7-diol, un precursor en la biosíntesis de varios alcaloides.
Higenamina: 1-[(4-hidroxifenil)metil]-1,2,3,4-tetrahidroisoquinolina-6,7-diol, conocida por sus efectos cardiotónicos y broncodilatadores.
Singularidad: El 6,7-dihidroxiisoquinolina-3-carboxilato de metilo es único debido a su patrón de sustitución específico, que confiere propiedades químicas y biológicas distintas. La presencia de ambos grupos hidroxilo y un grupo éster carboxilato permite una reactividad química diversa y un potencial para diversas aplicaciones en investigación e industria.
Comparación Con Compuestos Similares
Salsolinol: 6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline, known for its neuroactive properties.
Norlaudanosoline: 1-[(3,4-dihydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, a precursor in the biosynthesis of various alkaloids.
Higenamine: 1-[(4-hydroxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol, known for its cardiotonic and bronchodilator effects.
Uniqueness: Methyl 6,7-dihydroxyisoquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxyl groups and a carboxylate ester group allows for diverse chemical reactivity and potential for various applications in research and industry.
Propiedades
Número CAS |
88932-18-7 |
|---|---|
Fórmula molecular |
C11H9NO4 |
Peso molecular |
219.19 g/mol |
Nombre IUPAC |
methyl 6,7-dihydroxyisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H9NO4/c1-16-11(15)8-2-6-3-9(13)10(14)4-7(6)5-12-8/h2-5,13-14H,1H3 |
Clave InChI |
ZTWHYXMEDZTKGF-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC2=CC(=C(C=C2C=N1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


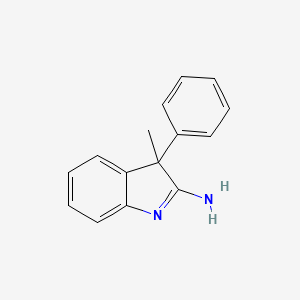


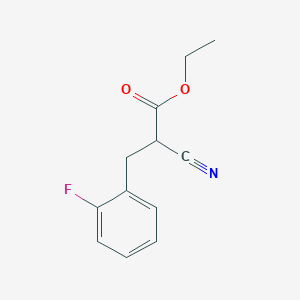
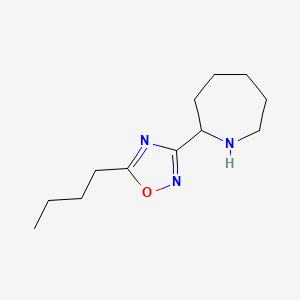
![Methyl 5,7-dimethyl-6,8-dioxo-5,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B11883082.png)

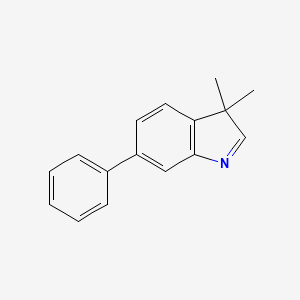
![tert-Butyl hexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B11883104.png)
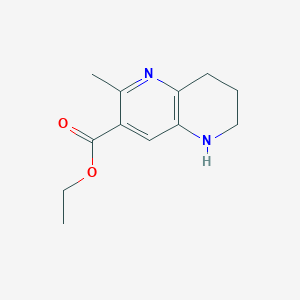

![4-([1,3]Dioxolan-2-ylmethoxy)-phenylboronic acid](/img/structure/B11883119.png)
